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CAS No.: 1065087-83-3

Cat. No.: B1520184 Get Quote

Executive Summary & Chemical Landscape
Halogenated 8-hydroxyquinolines (8-HQs) represent a class of privileged scaffolds in medicinal

chemistry, historically utilized as antimicrobials (e.g., Clioquinol, Iodoquinol) and currently

resurging as potential disease-modifying agents for Alzheimer’s, Parkinson’s, and multidrug-

resistant cancers.

However, their utility is bifurcated by a steep toxicity cliff. The same metal-chelating properties

that allow them to strip amyloid plaques or disrupt metalloenzymes also drive severe off-target

effects, most notably neurotoxicity (SMON - Subacute Myelo-Optico-Neuropathy).

This guide objectively compares the toxicity profiles of the primary halogenated analogs,

dissecting the structure-activity relationships (SAR) that govern their safety and efficacy.
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Compound
Chemical
Name

Halogen
Pattern

Primary Utility Toxicity Flag

8-

Hydroxyquinoline
8-Quinolinol None (Parent)

Chelator,

antiseptic

Moderate

cytotoxicity (non-

selective)

Clioquinol (CQ)
5-chloro-7-iodo-

8-quinolinol
5-Cl, 7-I

Antifungal,

Neuroprotection

(Investigational)

High

Neurotoxicity

Risk (SMON)

Iodoquinol
5,7-diiodo-8-

quinolinol
5-I, 7-I Amebicide

Moderate;

Thyroid effects

due to Iodine

Chloroxine
5,7-dichloro-8-

quinolinol
5-Cl, 7-Cl

Antibacterial

(Dandruff)

Moderate; Skin

irritation

Nitroxoline
5-nitro-8-

quinolinol

5-NO2 (Non-

halogenated ref)

Urinary

antibacterial

Lower

Neurotoxicity

(Non-ionophore)

Structure-Activity Relationship (SAR) & Toxicity Drivers
The toxicity of HHQs is not random; it is a direct function of lipophilicity and metal affinity. The

addition of halogens (Cl, I, Br) at the 5- and 7-positions drastically alters the physicochemical

profile.

The Lipophilicity-Toxicity Axis
Halogenation increases the partition coefficient (LogP), facilitating blood-brain barrier (BBB)

penetration and cellular uptake.

Clioquinol (LogP ~3.5): Highly lipophilic. Crosses BBB efficiently.

Nitroxoline (LogP ~1.9): Less lipophilic. Restricted CNS entry, lower neurotoxicity.

SAR Visualization
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Caption: Structural modifications at R5/R7 drive lipophilicity and metal affinity, directly

correlating with toxicity.

Comparative Toxicity Profile: The Mechanistic
Divergence
The critical differentiator between these compounds is their ability to act as Metal Ionophores.

Mechanism 1: The Zinc/Copper Ionophore Effect (The "Trojan
Horse")
This is the primary driver of Clioquinol's neurotoxicity. Unlike simple chelators that strip metals

away from targets, ionophores bind metals (Zn²⁺, Cu²⁺) in the extracellular space, form a

lipophilic complex, and transport the metal into the cell.

Clioquinol: Potent Zinc/Copper ionophore.[1][2]

Nitroxoline: Chelates metals but does not act as an ionophore (does not transport them

across membranes efficiently). This explains its safer profile.

Mechanism 2: Mitochondrial Toxicity
Once inside, the HHQ-Metal complex targets the mitochondria.

Action: The complex disrupts the electron transport chain and membrane potential (

).
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Result: Rapid ATP depletion and generation of Reactive Oxygen Species (ROS).

Comparative Data Summary

Metric
Clioquinol
(CQ)

Iodoquinol Chloroxine Nitroxoline

IC50 (HeLa

Cells)
~15–25 µM ~20–30 µM ~10–20 µM

< 5 µM (High

potency)

Zn²⁺ Ionophore

Activity
High High Moderate Negligible

Neurotoxicity

Risk
Severe (SMON) Moderate Low Low

Primary MoA
Metal transport +

ROS
Metal transport

Membrane

disruption

DNA intercalation

(putative)

Critical Insight: While Nitroxoline is more cytotoxic to cancer cells (lower IC50), it is less

neurotoxic systemically because it lacks the lipophilic ionophore capacity of Clioquinol.

Mechanistic Pathway Diagram
The following diagram illustrates the specific pathway of Clioquinol-induced neurotoxicity,

highlighting the critical role of Zinc.
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Caption: Clioquinol acts as a "Trojan Horse," transporting cytotoxic levels of Zinc into neurons,

leading to mitochondrial failure.
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Experimental Protocols for Toxicity Profiling
To validate these profiles in your own research, use the following self-validating protocols.

Protocol A: Metal-Dependent Cytotoxicity Assay (The "Switch" Test)
Purpose: To determine if a hydroxyquinoline acts as a metal ionophore (toxicity increases with

metal addition) or a simple chelator (toxicity decreases/unchanged).

Cell Seeding: Seed SH-SY5Y (neuroblastoma) or HepG2 cells at

cells/well in 96-well plates. Incubate 24h.

Preparation: Prepare stock solutions of the HHQ (e.g., Clioquinol) in DMSO. Prepare

stocks of ZnCl₂ and CuCl₂.

Treatment Groups:

Group 1: HHQ alone (dose-response: 0.1 – 100 µM).

Group 2: HHQ +

ZnCl₂ (Fixed concentration).

Group 3: HHQ +

CuCl₂.

Control: Vehicle (DMSO) + Metals alone (to rule out intrinsic metal toxicity).

Incubation: Incubate for 24–48 hours at 37°C.

Readout: Assess viability using MTT or PrestoBlue reagent.

Data Interpretation:

Ionophore (e.g., CQ): IC50 shifts lower (more toxic) in the presence of Zn/Cu.

Non-Ionophore: IC50 remains stable or shifts higher (rescue effect).
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Protocol B: Mitochondrial Membrane Potential (

) Screening
Purpose: To quantify early-stage mitochondrial toxicity before cell death occurs.

Dye Loading: Treat cells with HHQ for 2–6 hours. Wash and incubate with JC-1 dye (2 µM)

or TMRM (100 nM) for 30 mins.

Imaging/Flow Cytometry:

JC-1: Measure ratio of Red fluorescence (aggregates, healthy) to Green fluorescence

(monomers, depolarized).

Validation: Use FCCP (uncoupler) as a positive control for depolarization.

Result: A decrease in Red/Green ratio indicates mitochondrial uncoupling, a hallmark of

halogenated HHQ toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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